molecular formula C11H13ClN2O2 B1480140 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid CAS No. 1851946-82-1

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1480140
CAS No.: 1851946-82-1
M. Wt: 240.68 g/mol
InChI Key: DFBMMBLOBLQOAF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of “1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid” is C13H18N2O2, with a molecular weight of 234.29 .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Cancer Therapy Research

  • Compounds structurally related to 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors, which may be useful in treating cancer by inhibiting Aurora A. This underscores the compound's significance in the development of anticancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

  • Research has shown that derivatives of 2-chloropyridine-3-carboxylic acid exhibit variable and modest activity against strains of bacteria and fungi. This highlights its role in the synthesis of compounds with potential applications in antimicrobial therapy (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Molecular Structure Studies

  • The compound and its derivatives have been used in studies focusing on the synthesis and characterization of new molecular structures, contributing to the fundamental understanding of molecular interactions and bonding. This research aids in the design of molecules with specific functions and properties (Y. Yan, L. Khoo, 2005).

Fungicidal and Antiviral Activities

  • The synthesis of new compounds incorporating this compound has led to the discovery of substances with good fungicidal and antiviral activities against tobacco mosaic virus, indicating its potential for agricultural applications and plant protection (Li, Fengyun, Zhu, Yu-Jiea, et al., 2015).

Synthesis of Novel Pyridine Derivatives

  • The chemical has been a key precursor in the synthesis of new pyridine derivatives, which are investigated for their significant antibacterial activity. These findings support the compound's utility in developing new antimicrobial agents (N. B. Patel, S. N. Agravat, 2009).

Mechanism of Action

The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known . Between them, nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .

Safety and Hazards

While specific safety and hazard information for “1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid” is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-6-9(3-4-13-10)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBMMBLOBLQOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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